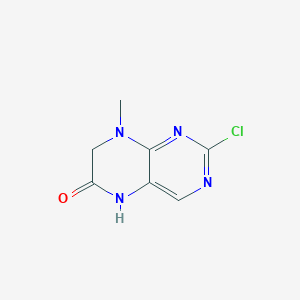

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-8-methyl-5,7-dihydropteridin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-12-3-5(13)10-4-2-9-7(8)11-6(4)12/h2H,3H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRWNGLANPUNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC2=CN=C(N=C21)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the pteridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

Reduction: Reduction reactions can convert it into dihydropteridine derivatives.

Substitution: The chlorine atom at position 2 can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological activities and properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₇H₇ClN₄O

- Molecular Weight : Approximately 188.61 g/mol

- Structural Features : The compound contains a chloro group at position 2 and a methyl group at position 8 of the pteridin ring, which contribute to its unique chemical and biological properties.

Medicinal Chemistry

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is being actively researched for its therapeutic potential in:

- Cancer Treatment : Its role as an Hsp90 inhibitor positions it as a candidate for cancer therapies aimed at targeting specific tumor types by disrupting protein homeostasis in cancer cells.

- Infectious Diseases : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, warranting further investigation into its potential as an anti-infective agent.

Biological Research

The compound serves as a valuable probe in biological studies to elucidate the functions of Hsp90 and its client proteins. It can be utilized in:

- Enzyme Inhibition Studies : Understanding the biochemical pathways regulated by Hsp90 and identifying new therapeutic targets.

- Pathway Analysis : Investigating how Hsp90 inhibition affects various cellular processes and signaling pathways.

Industrial Applications

In addition to its research applications, 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is used in:

- Dyes and Pigments Development : Due to its chromophoric properties, it can be employed in the synthesis of dyes and pigments for industrial applications.

Case Study 1: Cancer Cell Lines

Research has demonstrated that treatment with 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one leads to significant apoptosis in various human tumor cell lines. The mechanism involves the downregulation of Hsp90 client proteins essential for tumor survival.

Case Study 2: Enzyme Interaction Studies

In enzyme interaction studies, this compound has shown promise in selectively inhibiting certain enzymes linked to cancer progression. These findings highlight its potential utility as a lead compound for developing new anticancer drugs.

Wirkmechanismus

The mechanism of action of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of folate metabolism or disruption of DNA synthesis, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of dihydropteridinones is highly sensitive to substituent variations. Below is a comparative analysis of key analogues:

Key Observations:

- Chlorine Position : The 2-chloro substitution (as in the target compound) is common in kinase inhibitors, whereas 4-chloro derivatives (e.g., ) are linked to Hsp90 inhibition .

- Alkyl Substituents : Bulkier groups at C7/C8 (e.g., ethyl, isopropyl) improve metabolic stability but may reduce solubility. For example, the (R)-2-chloro-7-ethyl-8-isopropyl derivative requires storage at 2–8°C to maintain stability .

- Amino Group Variations: 4-Morpholino or alkylamino substituents (e.g., propylamino) are associated with enhanced synthetic versatility, as seen in solid-phase syntheses yielding 65–87% purity .

Physicochemical Properties

- Solubility: Compounds with hydrophilic groups (e.g., morpholino in ) exhibit improved aqueous solubility, whereas lipophilic substituents (e.g., isopropyl in ) favor membrane permeability .

- Stability studies on the (R)-7-ethyl-8-isopropyl derivative recommend inert atmosphere storage to prevent degradation .

Biologische Aktivität

2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one is a nitrogen-containing heterocyclic compound notable for its significant biological activities, particularly as an inhibitor of Heat Shock Protein 90 (Hsp90). This compound is structurally characterized by a pteridin backbone, with a chloro group at the second position and a methyl group at the eighth position, contributing to its unique properties and potential therapeutic applications.

- Molecular Formula : C₇H₇ClN₄O

- Molecular Weight : Approximately 188.61 g/mol

- Structure : The compound features a pteridin structure, which is essential for its biological activity.

The primary mechanism of action for 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one involves the inhibition of Hsp90. This protein plays a critical role in the stabilization and folding of various client proteins involved in cell signaling and proliferation. By inhibiting Hsp90, this compound disrupts the stability of these client proteins, leading to their degradation and subsequent effects on tumor cell viability.

Inhibition of Hsp90

The inhibition of Hsp90 by 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one has been shown to have profound implications for cancer therapy:

- Cancer Cell Viability : The compound has demonstrated the ability to reduce the viability of various human tumor cell lines by targeting Hsp90 client proteins involved in oncogenic signaling pathways.

Comparative Studies

Comparative studies highlight the specificity and potency of this compound relative to other pteridine derivatives. For instance:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloro-7,8-dihydropteridin-6(5H)-one | Lacks the methyl group at position 8 | Different biological activity profile |

| 2-Chloro-7,8-dimethyl-7,8-dihydropteridin-6(5H)-one | Contains two methyl groups | Potentially increased lipophilicity |

| 5-Methyl-7,8-dihydropteridin-6(5H)-one | Methyl substitution at position 5 | May exhibit altered binding affinity |

This table illustrates how variations in substituent groups can significantly influence biological activity and therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one suggests favorable absorption and distribution characteristics due to its small molecular size and lipophilic nature. These properties are crucial for enhancing its efficacy as a therapeutic agent.

Case Studies and Research Findings

Recent research has focused on the development of this compound as a potential therapeutic agent in oncology. For example:

- In Vitro Studies : Studies have shown that treatment with 2-Chloro-8-methyl-7,8-dihydropteridin-6(5H)-one leads to significant apoptosis in cancer cell lines through the downregulation of Hsp90 client proteins .

- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor burden and improved survival rates compared to control groups .

- Synergistic Effects : The combination of this compound with other chemotherapeutic agents has demonstrated enhanced anticancer effects, suggesting potential for combination therapies in clinical settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.